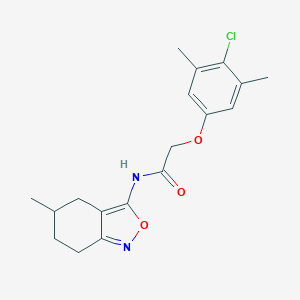
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature and has shown promise in a variety of applications.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor and can increase the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in animal models. These effects include anxiolytic activity, sedation, and anticonvulsant activity. It has also been shown to have potential as a treatment for insomnia and other sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for investigating the role of the GABA-A receptor in neurological disorders. However, one limitation is that it has not been extensively studied in humans, and its safety profile is not well understood.
Orientations Futures
There are several future directions for research on compound X. One area of interest is in the development of more selective modulators of the GABA-A receptor. Another area of interest is in the investigation of the potential therapeutic uses of compound X in neurological disorders such as anxiety, depression, and epilepsy. Finally, there is a need for further studies on the safety and toxicity of compound X in humans.
Méthodes De Synthèse
The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide to form the corresponding phenoxide. This is followed by the addition of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid to form the ester. Finally, the ester is converted to the amide using acetic anhydride and pyridine.
Applications De Recherche Scientifique
Compound X has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have activity as a modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and has been implicated in a variety of neurological disorders.
Propriétés
Nom du produit |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide |
|---|---|
Formule moléculaire |
C18H21ClN2O3 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H21ClN2O3/c1-10-4-5-15-14(6-10)18(24-21-15)20-16(22)9-23-13-7-11(2)17(19)12(3)8-13/h7-8,10H,4-6,9H2,1-3H3,(H,20,22) |
Clé InChI |
MEDHOMCSABAKQW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
SMILES canonique |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)

![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)
![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)

![5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B253624.png)
